molecular formula C5H11ClO2S B14884255 1-[(Chloromethyl)sulfonyl]butane

1-[(Chloromethyl)sulfonyl]butane

Cat. No.: B14884255
M. Wt: 170.66 g/mol
InChI Key: WVRZNIKIYQPXQM-UHFFFAOYSA-N
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Description

1-[(Chloromethyl)sulfonyl]butane is an organic compound with the molecular formula C5H11ClO2S. It is a sulfone derivative, characterized by the presence of a chloromethyl group attached to a sulfonyl group, which is further connected to a butane chain. This compound is of interest in various chemical and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(Chloromethyl)sulfonyl]butane can be synthesized through several methods. One common approach involves the reaction of butane-1-sulfonyl chloride with formaldehyde and hydrochloric acid. The reaction typically proceeds under mild conditions, with the sulfonyl chloride acting as the electrophile and the formaldehyde providing the chloromethyl group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of catalysts to enhance the reaction rate and yield. The reaction mixture is usually subjected to purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(Chloromethyl)sulfonyl]butane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and various amines.

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[(Chloromethyl)sulfonyl]butane involves its reactivity as an electrophile. The chloromethyl group can undergo nucleophilic attack, leading to the formation of various sulfonyl derivatives. The sulfonyl group can also participate in oxidation-reduction reactions, altering the compound’s chemical properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Chloromethyl)sulfonyl]methylbenzene
  • 1-[(Chloromethyl)sulfonyl]propane
  • 1-[(Chloromethyl)sulfonyl]ethane

Uniqueness

1-[(Chloromethyl)sulfonyl]butane is unique due to its specific chain length and the presence of both chloromethyl and sulfonyl functional groups. This combination imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and industrial processes .

Properties

Molecular Formula

C5H11ClO2S

Molecular Weight

170.66 g/mol

IUPAC Name

1-(chloromethylsulfonyl)butane

InChI

InChI=1S/C5H11ClO2S/c1-2-3-4-9(7,8)5-6/h2-5H2,1H3

InChI Key

WVRZNIKIYQPXQM-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)CCl

Origin of Product

United States

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